Cas no 13060-24-7 (2-Octyl-1H-benzimidazole)

2-Octyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
-
- 2-Octylbenzimidazole
- 2-Octyl-1H-benzimidazole
- 1H-Benzimidazole,2-octyl
- 2-Octyl-1H-benzimidazol
- 2-octyl-1H-benzoimidazole
- 2-Octyl-benzimidazol
- Octylbenzimidazol
- 2-Octylbenzoimidazol
- 1H-BenziMidazole,2-octyl-
- 2-octyl-1H-benzo[d]imidazole
- 2-octylbenzIMIDAZOLE:2-octyl-1h-benzIMIDAZOLE
- AKOS000635033
- BDBM50404938
- MFCD00441310
- DTXSID80364859
- E76409
- 1H-Benzimidazole, 2-octyl-
- FT-0656319
- CS-0152263
- 13060-24-7
- SCHEMBL2951078
- A806109
- BRD-K94294699-001-01-5
- BS-14959
- 2-octyl-1H-1,3-benzodiazole
- octylbenzimidazole
- CHEMBL170771
- STL300752
- ALBB-036495
- IRMWQHINYNTMNS-UHFFFAOYSA-N
- DB-062764
-
- MDL: MFCD00441310
- インチ: 1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17)
- InChIKey: IRMWQHINYNTMNS-UHFFFAOYSA-N
- ほほえんだ: C(C1=NC2C=CC=CC=2N1)CCCCCCC
計算された属性
- せいみつぶんしりょう: 230.17800
- どういたいしつりょう: 230.178
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7A^2
- 疎水性パラメータ計算基準値(XlogP): 5.2
じっけんとくせい
- 密度みつど: 1.014
- ゆうかいてん: 144 ºC
- ふってん: 404 ºC
- フラッシュポイント: 198 ºC
- 屈折率: 1.565
- PSA: 28.68000
- LogP: 4.46590
2-Octyl-1H-benzimidazole セキュリティ情報
2-Octyl-1H-benzimidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Octyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42655-25g |
2-Octylbenzimidazole |
13060-24-7 | 97% | 25g |
¥1162.0 | 2024-07-18 | |
abcr | AB539164-1 g |
2-Octylbenzimidazole; . |
13060-24-7 | 1g |
€83.40 | 2023-04-14 | ||
Ambeed | A390834-100g |
2-Octylbenzimidazole |
13060-24-7 | 97% | 100g |
$449.0 | 2025-02-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X42655-5g |
2-Octylbenzimidazole |
13060-24-7 | 97% | 5g |
¥331.0 | 2024-07-18 | |
Aaron | AR007PPK-100g |
1H-Benzimidazole,2-octyl- |
13060-24-7 | 97% | 100g |
$524.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1243547-5g |
1H-Benzimidazole,2-octyl- |
13060-24-7 | 97% | 5g |
$100 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X172174A-1g |
2-Octyl-1H-benzimidazole |
13060-24-7 | 0.97 | 1g |
¥189.0 | 2024-07-19 | |
A2B Chem LLC | AD58812-5g |
2-Octylbenzimidazole |
13060-24-7 | 97% | 5g |
$33.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1243547-1g |
1H-Benzimidazole,2-octyl- |
13060-24-7 | 97% | 1g |
$65 | 2024-06-07 | |
Aaron | AR007PPK-1g |
1H-Benzimidazole,2-octyl- |
13060-24-7 | 97% | 1g |
$17.00 | 2025-02-12 |
2-Octyl-1H-benzimidazole 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-Octyl-1H-benzimidazoleに関する追加情報
2-Octyl-1H-Benzimidazole: A Comprehensive Overview
The compound with CAS No. 13060-24-7, commonly referred to as 2-Octyl-1H-benzimidazole, is a heterocyclic aromatic compound that has garnered significant attention in various scientific and industrial domains. This molecule is characterized by its unique structure, which combines a benzene ring fused with an imidazole ring, substituted with an octyl group at the 2-position. The benzimidazole core is known for its versatility and reactivity, making it a valuable component in numerous applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Octyl-1H-benzimidazole through various methods, including condensation reactions and coupling techniques. These methods have not only improved the yield but also enhanced the purity of the compound, making it more accessible for large-scale production. The substitution of the octyl group at the 2-position introduces unique electronic and steric properties to the molecule, which are crucial for its functional applications.
In materials science, 2-Octyl-1H-benzimidazole has been explored as a potential building block for advanced materials such as organic semiconductors and sensors. Its ability to form self-assembled monolayers (SAMs) has been leveraged in the development of high-performance electronic devices. Recent studies have demonstrated that the octyl substitution enhances the molecule's stability and compatibility with various substrates, making it a promising candidate for next-generation technologies.
The biological applications of 2-Octyl-1H-benzimidazole are equally compelling. Research has shown that this compound exhibits moderate antimicrobial activity against a range of pathogens, including bacteria and fungi. This property has led to its investigation as a potential ingredient in pharmaceutical formulations and personal care products. Furthermore, ongoing studies are exploring its role as a bioactive agent in drug delivery systems, where its ability to interact with biological membranes could be harnessed for targeted drug release.
In the field of catalysis, 2-Octyl-1H-benzimidazole has been utilized as a ligand in transition metal complexes, enhancing their catalytic efficiency in various reactions such as oxidation and cycloaddition processes. The steric bulk introduced by the octyl group plays a critical role in stabilizing the metal centers and modulating their reactivity. Recent breakthroughs in asymmetric catalysis have highlighted the potential of this compound in producing enantioselective products, which are highly valued in pharmaceutical synthesis.
The environmental impact of 2-Octyl-1H-benzimidazole is another area of active research. Studies have been conducted to assess its biodegradability and toxicity under different environmental conditions. Preliminary results suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging for its sustainable use in industrial applications. However, further research is required to fully understand its long-term ecological effects.
From a structural perspective, benzimidazole derivatives like 2-Octyl-1H-benzimidazole are known for their ability to form hydrogen bonds and engage in π–π interactions. These properties make them ideal candidates for supramolecular chemistry applications, such as the construction of molecular assemblies and crystals with tailored physical properties. Recent advances in crystal engineering have utilized these characteristics to design materials with enhanced optical and mechanical properties.
In conclusion, 2-Octyl-1H-benzimidazole (CAS No. 13060-24-7) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new functionalities and optimize its performance, this compound is poised to make significant contributions to fields ranging from materials science to biotechnology.
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